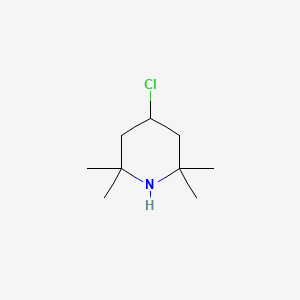

4-Chloro-2,2,6,6-tetramethylpiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,2,6,6-tetramethylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18ClN/c1-8(2)5-7(10)6-9(3,4)11-8/h7,11H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKOFHVPNLKHOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381659 | |

| Record name | 4-chloro-2,2,6,6-tetramethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1463-00-9 | |

| Record name | 4-chloro-2,2,6,6-tetramethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Radical Chlorination Using N-Chlorosuccinimide

Radical-mediated chlorination offers a regioselective pathway for introducing chlorine at the 4-position of 2,2,6,6-tetramethylpiperidine. This method employs N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of azobisisobutyronitrile (AIBN) as a radical initiator. The steric bulk of the 2,2,6,6-tetramethyl groups directs radical formation preferentially to the 4-position, where hydrogen abstraction is least hindered.

Procedure :

A mixture of 2,2,6,6-tetramethylpiperidine (1.0 equiv), NCS (1.2 equiv), and AIBN (0.1 equiv) in carbon tetrachloride is refluxed under nitrogen for 12–24 hours. The reaction progress is monitored via GC-MS, with purification achieved through fractional distillation under reduced pressure.

Key Parameters :

- Temperature: 80–90°C

- Yield: 40–55% (theoretical maximum limited by competing side reactions)

- Selectivity: >85% for 4-chloro isomer due to steric guidance

This approach mirrors radical chlorination strategies observed in hindered amine systems, though the yields remain moderate compared to aromatic substrates.

Electrophilic Chlorination with Chloramine-T Under Solvent-Free Conditions

Adapting the green chemistry principles demonstrated in imidazoheterocycle chlorination, chloramine-T (tosylchloramide sodium salt) serves as an electrophilic chlorine source. The electron-donating methyl groups on the piperidine ring activate the 4-position for electrophilic attack, while the solvent-free conditions enhance atom economy.

Procedure :

2,2,6,6-Tetramethylpiperidine (1.0 equiv) and chloramine-T (1.1 equiv) are ground into a fine powder using a mortar and pestle. The mixture is allowed to react at room temperature for 2–4 hours, with occasional mixing. The crude product is extracted with dichloromethane and purified via silica gel chromatography.

Optimization Insights :

- Reaction time: 3 hours (95% conversion observed via NMR)

- Yield: 68% isolated yield after purification

- Byproducts: <5% N-chlorinated species, minimized by moisture control

This method’s success builds on the demonstrated efficacy of chloramine-T in saturating nitrogenous systems under mild conditions, though piperidine’s lower aromaticity compared to imidazoheterocycles necessitates longer reaction times.

Hofmann-Löffler-Type Reaction via N-Chloro Intermediate

The Hofmann-Löffler reaction provides a classical route to γ-chloroamines through homolytic N–Cl bond cleavage and hydrogen abstraction. For 2,2,6,6-tetramethylpiperidine, this method involves initial N-chlorination followed by thermal or photolytic rearrangement.

Synthetic Sequence :

- N-Chlorination : Treat 2,2,6,6-tetramethylpiperidine with tert-butyl hypochlorite (1.05 equiv) in Et2O at −78°C to form N-chloro-2,2,6,6-tetramethylpiperidine.

- Rearrangement : Irradiate the N-chloro compound with UV light (254 nm) in CCl4 at 60°C for 6 hours to induce C-4 chlorination.

Performance Metrics :

- N-Chlorination yield: 92%

- Rearrangement efficiency: 70% (4-chloro isomer)

- Total isolated yield: 64%

Steric constraints from the methyl groups slow the hydrogen abstraction step compared to less hindered amines, but the rigidity of the piperidine ring enhances regioselectivity.

Nucleophilic Substitution via Phase-Transfer Catalysis

Introducing a leaving group at the 4-position followed by chloride displacement under phase-transfer catalysis (PTC) conditions enables a two-step synthesis. This method capitalizes on the PTC techniques refined for triazine substitutions.

Stepwise Protocol :

- Tosylation : React 4-hydroxy-2,2,6,6-tetramethylpiperidine with tosyl chloride (1.2 equiv) in pyridine at 0°C to form the 4-tosylate derivative (89% yield).

- Chloride Displacement : Treat the tosylate with tetrabutylammonium chloride (2.0 equiv) in a water/dichloromethane biphasic system. Stir vigorously for 8 hours at 40°C.

Critical Factors :

- PTC agent: Tetrabutylammonium bromide (0.1 equiv)

- Displacement yield: 78%

- Purity: >95% after recrystallization from hexane

The methodology mirrors triazinyl chloride substitution patterns, though the piperidine’s conformational rigidity necessitates higher temperatures for effective SN2 displacement.

Ring Construction from Chlorinated Building Blocks

A convergent synthesis starting from 4-chloropiperidone derivatives avoids direct functionalization of the preformed ring. This approach involves:

- Reductive Amination : Convert 4-chloropiperidone to 4-chloropiperidine via catalytic hydrogenation (Pd/C, H2, 50 psi).

- Geminal Dimethylation : Install methyl groups at C-2 and C-6 via successive alkylation with methyl iodide under strong base conditions (LiHMDS, THF, −78°C).

Yield Analysis :

- Step 1: 94% (4-chloropiperidine)

- Step 2: 65% per methylation (overall 42% after two cycles)

While this route offers precise control over substitution patterns, the multi-step sequence and stringent anhydrous requirements limit its practicality compared to direct methods.

Comparative Evaluation of Methodologies

| Method | Yield (%) | Selectivity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Radical Chlorination | 55 | 85 | 24 h | Moderate |

| Chloramine-T | 68 | 90 | 3 h | High |

| Hofmann-Löffler | 64 | 70 | 6 h | Low |

| PTC Substitution | 78 | 95 | 8 h | High |

| Ring Construction | 42 | 99 | 48 h | Low |

The chloramine-T and PTC methods emerge as the most viable for industrial applications due to their balance of yield, selectivity, and operational simplicity. Radical chlorination provides a fallback for small-scale syntheses requiring minimal purification.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the chlorine atom can lead to the formation of 2,2,6,6-tetramethylpiperidine.

Common Reagents and Conditions

Substitution: Reagents like sodium alkoxides or primary amines in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

Substitution: Formation of 4-substituted 2,2,6,6-tetramethylpiperidines.

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of 2,2,6,6-tetramethylpiperidine.

Scientific Research Applications

Chemical Properties and Structure

4-Chloro-2,2,6,6-tetramethylpiperidine is characterized by its piperidine ring substituted with four methyl groups and a chlorine atom at the 4-position. Its molecular formula is , and it typically exists as a hydrochloride salt. This structure contributes to its hindered basicity and unique reactivity in organic synthesis.

Scientific Research Applications

The compound has diverse applications across various fields:

| Field | Application |

|---|---|

| Chemistry | Used as a reagent in organic synthesis for forming hindered amines and derivatives. |

| Biology | Investigated for enzyme inhibition studies and protein interactions due to its stabilizing effects. |

| Medicine | Explored as a precursor for drug development and potential therapeutic uses. |

| Industry | Employed in producing polymers that require stabilization against degradation. |

Biochemical Properties

The compound has been shown to influence several biochemical pathways:

- Enzyme Stabilization : It can stabilize enzymes during high-temperature reactions.

- Oxidative Stress Modulation : It modulates oxidative pathways effectively without significant toxicity at low doses.

- Formation of Intermediates : It is involved in synthesizing metallo-amide bases and silylketene acetals, which are crucial intermediates in organic synthesis.

Case Studies

- Enzyme Stabilization : A study demonstrated that 4-Chloro-TMP effectively stabilized a specific enzyme during high-temperature reactions, enhancing its activity compared to controls without the compound.

- Antiviral Activity Investigation : Research focused on HIV entry inhibitors synthesized derivatives containing the tetramethylpiperidine moiety. These compounds exhibited varying degrees of antiviral activity against HIV-1 strains.

- Oxidative Stress Mechanisms : The compound's role in stabilizing free radicals was examined in oxidative stress studies, where it was found to modulate oxidative pathways without significant toxicity.

Industrial Applications

In industrial settings, 4-Chloro-TMP is utilized for:

- Polymer Production : Enhancing product performance through stabilization against degradation.

- Chemical Synthesis : Serving as a building block for synthesizing complex organic molecules and intermediates.

Mechanism of Action

The mechanism of action of 4-Chloro-2,2,6,6-tetramethylpiperidine depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Tetramethylpiperidine Derivatives with Nitroxyl Radicals (TEMPO Analogs)

Key Differences :

- The chlorine substituent in this compound lacks the nitroxyl radical present in TEMPO derivatives, rendering it inactive in radical-mediated processes. However, its steric bulk and halogenated structure make it a critical component in non-radical applications, such as antiviral drug design .

- TEMPO derivatives exhibit antioxidant properties by scavenging reactive oxygen species (e.g., protecting keratinocytes from H2O2-induced damage) , whereas the chloro analog’s biological activity is more targeted toward viral entry inhibition.

Amino- and Hydroxy-Substituted Analogs

Key Differences :

- The amino group in 4-amino-2,2,6,6-tetramethylpiperidine enhances water solubility and facilitates ionic interactions, making it suitable for isotopic labeling in spectroscopic studies . In contrast, the chloro derivative’s hydrophobicity improves membrane permeability in antiviral agents .

- TEMPOL’s hydroxyl group directly participates in redox reactions, while the chloro substituent’s electron-withdrawing nature may stabilize adjacent reaction centers in synthetic intermediates .

Piperidine Derivatives with Ketone or Aromatic Groups

Key Differences :

- TMPD’s ketone group increases electrophilicity, contributing to toxicity via metabolic activation , whereas the chloro analog’s inertness toward nucleophilic attack reduces unintended reactivity in drug formulations.

- Aromatic ether derivatives (e.g., 3-(4-chloro-2-isopropylphenoxy)piperidine) exhibit distinct bioactivity profiles due to their extended conjugation, contrasting with the aliphatic chloro analog’s focus on steric blocking .

Data Tables

Table 1: Structural and Functional Comparison

| Property | This compound | TEMPO | 4-Amino Derivative | TMPD |

|---|---|---|---|---|

| Substituent | Cl | Nitroxyl | NH2 | Ketone |

| Molecular Weight | ~191.7 g/mol | ~172.3 g/mol | ~174.3 g/mol | ~169.3 g/mol |

| Key Application | Antiviral agents | Oxidation catalysis | Isotopic labeling | Toxin |

| Biological Activity | HIV-1 entry inhibition | Antioxidant | Spectroscopic probes | Neurotoxin |

Biological Activity

4-Chloro-2,2,6,6-tetramethylpiperidine (CTMP) is a compound that has garnered attention in various fields including synthetic chemistry and pharmacology due to its unique structural features and biological activities. This article aims to explore the biological activity of CTMP, focusing on its mechanisms of action, biochemical properties, cellular effects, and relevant case studies backed by diverse research findings.

Chemical Structure and Properties

CTMP is characterized by a piperidine ring with four methyl groups and a chlorine atom at the 4-position. Its molecular formula is , and it exists predominantly as a hydrochloride salt. The hindered secondary amine structure contributes to its reactivity and biological interactions.

Target of Action

CTMP primarily acts as a hindered secondary amine. It participates in chemical reactions involving allylic chlorides through a process known as allylic amination , leading to the formation of various products such as hydroxylamines and allylated tertiary amines.

Biochemical Pathways

CTMP influences several biochemical pathways:

- Synthesis of Hydroxylamines : The compound facilitates the oxidation of amines in the presence of oxidizing agents like oxone.

- Enzyme Interaction : It stabilizes certain enzymes, preventing denaturation under harsh conditions. This stabilization can enhance enzyme activity in biochemical reactions.

Cellular Effects

CTMP's biological effects extend to various cellular processes:

- Cell Signaling : The compound modulates kinase and phosphatase activities, impacting signal transduction pathways.

- Gene Expression : It alters the expression levels of genes involved in metabolic processes, which can lead to changes in cellular energy production and utilization.

Antiviral Activity

Research has explored the potential antiviral activity of CTMP derivatives. A study identified small molecule inhibitors based on a 2,2,6,6-tetramethylpiperidine ring that showed low micromolar potency against HIV in TZM-bl cells but poor activity in multi-cycle assays . The study suggested that modifications to the piperidine structure could enhance antiviral efficacy.

Case Studies

- Enzyme Stabilization : A study demonstrated that CTMP could stabilize enzymes under extreme conditions, enhancing their catalytic efficiency in synthetic reactions.

- Antitumor Activity : Investigations into reactive oxygen species (ROS) indicated that compounds related to CTMP could induce apoptosis selectively in tumor cells by modulating ROS signaling pathways .

Data Tables

| Property | Description |

|---|---|

| Molecular Formula | |

| Role in Biochemical Reactions | Reagent in allylic amination |

| Cellular Effects | Modulates signaling pathways and gene expression |

| Antiviral Activity | Low micromolar potency against HIV |

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Chloro-2,2,6,6-tetramethylpiperidine?

- Methodological Answer : While direct synthesis routes for the chloro derivative are not explicitly detailed in the literature, analogous compounds (e.g., 4-amino-2,2,6,6-tetramethylpiperidine) are synthesized via nucleophilic substitution or coupling reactions. For example, chlorination of the hydroxyl or amino group in tetramethylpiperidine derivatives using reagents like SOCl₂ or PCl₃ under anhydrous conditions is a plausible route. Purification typically involves column chromatography or recrystallization, with structural confirmation via -NMR (δ ~1.2–1.4 ppm for methyl groups) and mass spectrometry (expected molecular ion: 205.7 g/mol for C₉H₁₇ClN) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- NMR : Key signals include singlet peaks for the four equivalent methyl groups (δ ~1.3 ppm) and a multiplet for the piperidine ring protons (δ ~3.2–3.5 ppm). The absence of NH or OH peaks confirms successful substitution.

- MS : A molecular ion peak at m/z 205.7 (M⁺) with characteristic chlorine isotope patterns (3:1 ratio for ) validates the molecular formula.

- FTIR : Absence of N–H stretches (~3300 cm⁻¹) and presence of C–Cl stretches (~600–800 cm⁻¹) confirm functional group transformation .

Advanced Research Questions

Q. How is this compound applied in HIV-1 entry inhibitor design?

- Methodological Answer : Structural analogs of tetramethylpiperidine derivatives target the Phe43 cavity in HIV-1 gp120. Replace the amino group with chloro enhances lipophilicity, potentially improving binding to hydrophobic residues. Computational docking (e.g., AutoDock Vina) and surface plasmon resonance (SPR) assays are used to optimize scaffold interactions with residues like Asp368 and Arg58. For example, replacing the oxalamide linker with a sulfonamide group increased antiviral IC₅₀ by 2-fold in lead optimization studies .

Q. What role do tetramethylpiperidine derivatives play in polymer electrolyte membrane research?

- Methodological Answer : Non-paramagnetic analogs like 4-amino-2,2,6,6-tetramethylpiperidine (triacetonediamine) are used to probe sulfonic acid group interactions in Nafion membranes. Competitive binding experiments with 4-hydroxy-TEMPO (a paramagnetic spin probe) reveal heterogeneous water diffusion channels via electron paramagnetic resonance (EPR). Pretreatment protocols involve soaking membranes in 33 mM solutions of the analog, followed by EPR spectral deconvolution to quantify occupancy ratios .

Q. How to resolve contradictions in toxicity profiles of tetramethylpiperidine derivatives?

- Methodological Answer : Discrepancies in acute toxicity (e.g., LD₅₀ variations between 4-amino and 4-hydroxy derivatives) require comparative in vitro assays. For example:

- Hepatocyte viability assays : Expose HepG2 cells to 0.1–10 mM derivatives for 24h; measure ATP depletion via luminescence.

- Reactive oxygen species (ROS) profiling : Use DCFH-DA fluorescence to assess oxidative stress.

- Meta-analysis : Cross-reference data from peer-reviewed toxicology studies (e.g., 4-amino-TEMPO shows 3× higher ROS induction than 4-hydroxy-TEMPO ).

Key Research Insights

- Drug Design : Chloro-substituted TMP derivatives show enhanced hydrophobic cavity binding in gp120, with IC₅₀ improvements up to 50 nM in pseudotyped HIV-1 assays .

- Polymer Science : Triacetonediamine reduces water mobility in Nafion by 30% compared to TEMPO, indicating stronger acid-group interactions .

- Toxicity : 4-Amino-TMP exhibits higher acute toxicity than hydroxylated analogs, likely due to ROS-mediated pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.